molecular formula C9H15N3O4 B11780992 (4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid

(4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid

Cat. No.: B11780992
M. Wt: 229.23 g/mol
InChI Key: HOXDTZITCCBCOI-UHFFFAOYSA-N
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Description

2-(4-(Diethoxymethyl)-1H-1,2,3-triazol-1-yl)acetic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Diethoxymethyl)-1H-1,2,3-triazol-1-yl)acetic acid typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.

    Introduction of the Diethoxymethyl Group: This step involves the reaction of the triazole intermediate with diethoxymethyl chloride under basic conditions.

    Acetic Acid Functionalization:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Diethoxymethyl)-1H-1,2,3-triazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of triazole oxides.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

2-(4-(Diethoxymethyl)-1H-1,2,3-triazol-1-yl)acetic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer properties.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 2-(4-(Diethoxymethyl)-1H-1,2,3-triazol-1-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The triazole ring is known for its ability to interact with various biological targets, making it a versatile scaffold in drug design.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: The parent compound of the triazole family.

    2-(4-Methyl-1H-1,2,3-triazol-1-yl)acetic acid: A similar compound with a methyl group instead of a diethoxymethyl group.

    2-(4-Phenyl-1H-1,2,3-triazol-1-yl)acetic acid: A compound with a phenyl group, offering different electronic properties.

Uniqueness

2-(4-(Diethoxymethyl)-1H-1,2,3-triazol-1-yl)acetic acid is unique due to the presence of the diethoxymethyl group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for exploring new chemical space in drug discovery and materials science.

Properties

Molecular Formula

C9H15N3O4

Molecular Weight

229.23 g/mol

IUPAC Name

2-[4-(diethoxymethyl)triazol-1-yl]acetic acid

InChI

InChI=1S/C9H15N3O4/c1-3-15-9(16-4-2)7-5-12(11-10-7)6-8(13)14/h5,9H,3-4,6H2,1-2H3,(H,13,14)

InChI Key

HOXDTZITCCBCOI-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CN(N=N1)CC(=O)O)OCC

Origin of Product

United States

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